2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
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Overview
Description
2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid is an organic compound with the molecular formula C10H10O3S and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of a phenyl group attached to a sulfur atom, which is further connected to an acetic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid typically involves the reaction of 2-oxo-2-phenylethyl bromide with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of thioglycolic acid attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in protein synthesis or metabolic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid: Similar in structure but with a hydroxyl group instead of a keto group.
2-[(2-Oxo-2-phenylethyl)sulfanyl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
Uniqueness
2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-phenacylsulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c11-9(6-14-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVHZPLMZHPBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302742 |
Source
|
Record name | NSC153308 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-46-5 |
Source
|
Record name | NSC153308 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC153308 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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